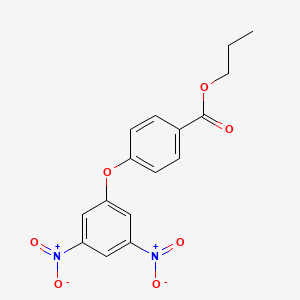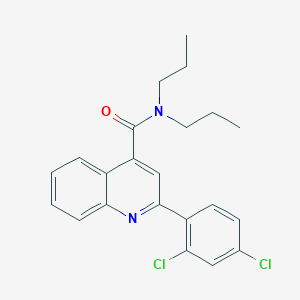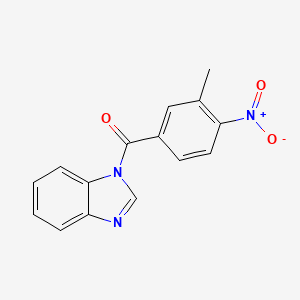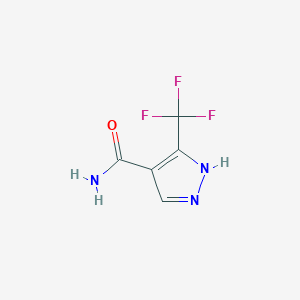
1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-chlorophenyl)-N-ethylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine is a complex organic compound characterized by its unique structural features This compound contains a pyrrolidine ring with two oxo groups, a fluorophenyl group, a chlorophenyl group, and a sulfanyl group linked through an imino and ethylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the oxo groups.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is attached to the pyrrolidine ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Imino and Ethylamino Bridge: This involves the reaction of the intermediate compound with ethylamine and a suitable imine-forming reagent.
Introduction of the Sulfanyl Group: The final step involves the addition of a sulfanyl group to the imino-ethylamino bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imino and ethylamino groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(4-Bromophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine
- **3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine
- **3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-chlorophenyl)-2,5-dioxopyrrolidine
Uniqueness
The unique combination of functional groups in 3-{[(4-Chlorophenyl)iminomethyl]sulfanyl}-1-(4-fluorophenyl)-2,5-dioxopyrrolidine imparts distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfanyl bridge, differentiates it from similar compounds and may contribute to its unique properties in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17ClFN3O2S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-ethylcarbamimidothioate |
InChI |
InChI=1S/C19H17ClFN3O2S/c1-2-22-19(23-14-7-3-12(20)4-8-14)27-16-11-17(25)24(18(16)26)15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,23) |
InChI Key |
ZSNILNJTTWVDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=CC=C(C=C1)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline](/img/structure/B10904387.png)

![N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B10904398.png)
![7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10904399.png)
![methyl 2-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B10904406.png)

![2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol](/img/structure/B10904419.png)
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904421.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10904424.png)
![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904427.png)

![1-(2,4-dichlorobenzyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10904439.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodo-1H-pyrazole-3-carboxamide](/img/structure/B10904443.png)
